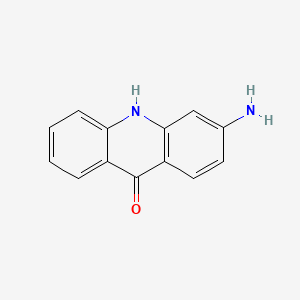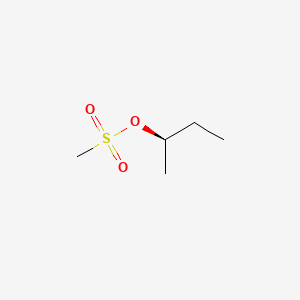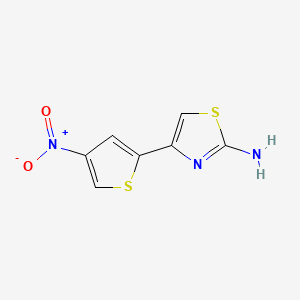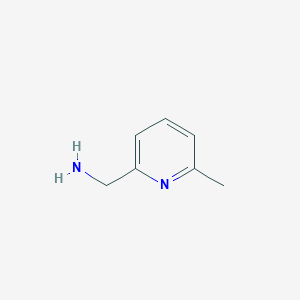
(6-Methylpyridin-2-yl)methanamine
Vue d'ensemble
Description
“(6-Methylpyridin-2-yl)methanamine” is a pyridine derivative . It has a molecular weight of 122.17 . The compound is colorless to yellow and can be in liquid, semi-solid, or solid form .
Synthesis Analysis
The synthesis of “this compound” can be achieved through several methods. One method involves the dissolution of 6-methyl-2-pyridinecarbonitrile in methanol, followed by the addition of palladium on carbon. The reaction mixture is stirred overnight at room temperature, filtered, and the organic solvent is removed by steam distillation under reduced pressure . Another method involves the reaction of (E)-6-methylpicolinaldehyde oxime with acetic acid and zinc dust in ethanol .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C7H10N2/c1-6-3-2-4-7(5-8)9-6/h2-4H,5,8H2,1H3 . The compound has 9 heavy atoms, 6 of which are aromatic . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 122.17 . It is colorless to yellow and can be in liquid, semi-solid, or solid form . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.53 .Applications De Recherche Scientifique
6-MPM is used in a variety of scientific research fields, including organic chemistry, materials science, and biochemistry. It is used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the production of polymers. Additionally, 6-MPM is used in the production of nanomaterials and as a solvent for the extraction of compounds from biological matrices.
Mécanisme D'action
6-MPM acts as a Lewis acid, which means that it can donate a pair of electrons to form a coordinate bond with a Lewis base. This allows 6-MPM to act as a catalyst in the synthesis of a variety of compounds. Additionally, 6-MPM can act as a solvent for the extraction of compounds from biological matrices.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-MPM are not fully understood. However, it is known that 6-MPM is not toxic to humans and has a low environmental impact. Additionally, 6-MPM has been shown to have antioxidant properties, which may be beneficial for human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-MPM in lab experiments include its low cost, its high yields, and its low environmental impact. Additionally, 6-MPM is a versatile reagent and can be used in a variety of reactions. The main limitation of 6-MPM is its low solubility in water, which can be a problem in some experiments.
Orientations Futures
The potential future directions for 6-MPM include further research into its biochemical and physiological effects, its potential applications in the production of nanomaterials, and its potential uses as a catalyst for the production of polymers. Additionally, further research into its solubility in water could lead to new applications for 6-MPM.
Safety and Hazards
Propriétés
IUPAC Name |
(6-methylpyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-3-2-4-7(5-8)9-6/h2-4H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFYXLLVIVSPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289287 | |
| Record name | (6-methylpyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6627-60-7 | |
| Record name | 6-Methyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 60125 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6627-60-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6627-60-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6-methylpyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-methylpyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




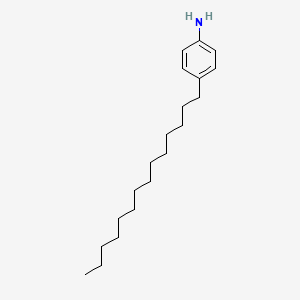


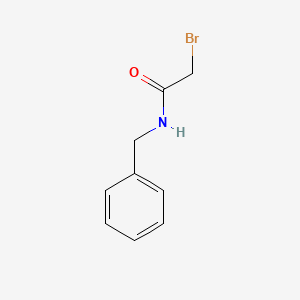

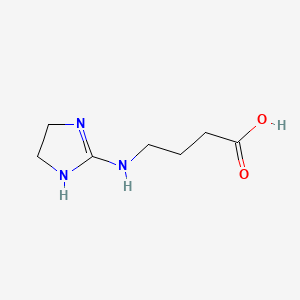

![2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1295517.png)
